
(1Z)-3-chloro-1-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-3-chloro-1-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)butan-2-one is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloro group, a butan-2-one moiety, and an indole derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-3-chloro-1-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)butan-2-one typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with a suitable chlorinating agent under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, at a temperature range of 0-25°C. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient and cost-effective synthesis of the compound on a large scale. The use of automated systems and advanced purification techniques ensures consistent quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z)-3-chloro-1-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium cyanide, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1Z)-3-chloro-1-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)butan-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is being investigated for its potential use in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a potential candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of (1Z)-3-chloro-1-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)butan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1E)-1-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)butan-2-one
- 1-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)butan-2-one
Uniqueness
(1Z)-3-chloro-1-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)butan-2-one is unique due to the presence of the chloro group and the specific configuration of the double bond (Z-configuration). This structural feature imparts distinct chemical and biological properties to the compound, differentiating it from similar compounds with different configurations or substituents.
Propriétés
Formule moléculaire |
C15H18ClNO |
|---|---|
Poids moléculaire |
263.76 g/mol |
Nom IUPAC |
3-chloro-1-(1,3,3-trimethylindol-2-ylidene)butan-2-one |
InChI |
InChI=1S/C15H18ClNO/c1-10(16)13(18)9-14-15(2,3)11-7-5-6-8-12(11)17(14)4/h5-10H,1-4H3 |
Clé InChI |
KUGWBNVGENNEAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C=C1C(C2=CC=CC=C2N1C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


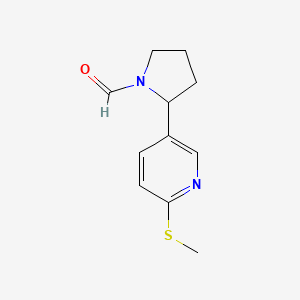
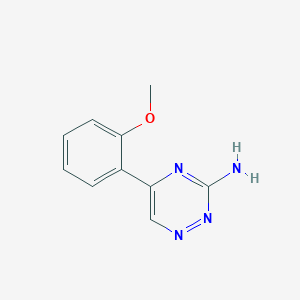

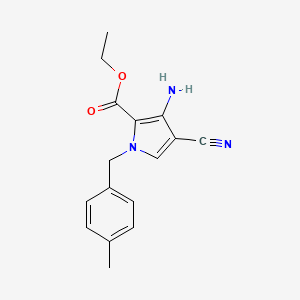

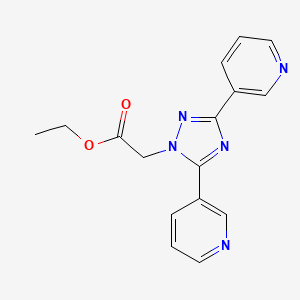
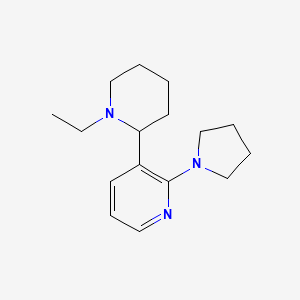
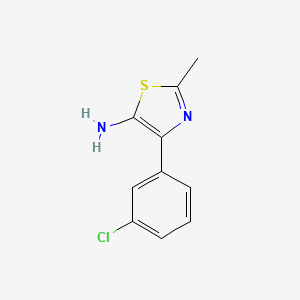
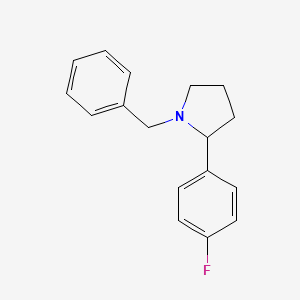
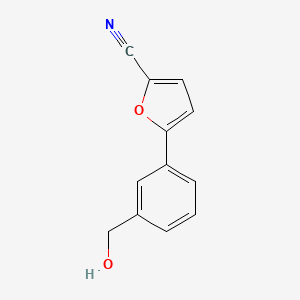
![[2-[(R)-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate](/img/structure/B11814093.png)



